5-(2-Amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide
Übersicht
Beschreibung
The compound “5-(2-Amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design, with many different applications reported over the years . The ring system of these compounds is isoelectronic with that of purines, making this heterocycle a possible surrogate of the purine ring .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid, which generates a compound that can be converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine in phosphorus oxychloride .Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . In addition, the metal-chelating properties of the ring have also been exploited to generate candidate treatments for cancer and parasitic diseases .Wissenschaftliche Forschungsanwendungen
PI3Kγ Inhibition
CZC24832 is a selective inhibitor of phosphoinositide 3-kinase γ (PI3Kγ), a family of dual lipid and protein kinases involved in the regulation of numerous biological processes . The inhibition of PI3Kγ by CZC24832 has potential therapeutic applications in various diseases.
Regulation of TH17 Differentiation
CZC24832 has been shown to regulate the differentiation of interleukin-17–producing T helper cells (TH17). This regulation suggests that selective inhibition of PI3Kγ could be a potential treatment for inflammatory and autoimmune diseases .
Anti-Inflammatory Applications
CZC24832 has demonstrated efficacy in in vivo models of inflammation. This suggests its potential use as an anti-inflammatory agent .
Cell Growth and Survival
As a PI3Kγ inhibitor, CZC24832 can influence cell growth, differentiation, survival, proliferation, and migration. This makes it a potential tool for studying these processes and developing treatments for diseases where they are disrupted .
Synthesis of Dissymmetric Di-meta-substituted Pyridines
CZC24832 has been used in the synthesis of an unprecedented regioisomer of itself, demonstrating its utility in chemical synthesis .
Drug-Natural Product Conjugation
The novel chemical transformation of 3-formyl(aza)indoles found practical applications in core remodeling of natural products, direct conjugation of drug–natural product .
Late-Stage Functionalization of Drug Molecules
CZC24832 has been used in the late-stage functionalization of drug molecules, demonstrating its utility in drug development .
Discovery of Anti-Inflammatory Agents
Through the functional evaluation of synthesized bi-heteroaryl analogs, anti-inflammatory agents have been discovered, signifying the utility of this methodology .
Wirkmechanismus
Target of Action
CZC24832, also known as 5-(2-amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-(tert-butyl)pyridine-3-sulfonamide, is a highly selective and potent inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ) . PI3Kγ is a lipid kinase that plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
CZC24832 interacts with PI3Kγ, inhibiting its activity. It has an IC50 value of 27 nM, indicating a high potency, and apparent dissociation constants (Kdapp) of 19 nM . This interaction results in the inhibition of downstream signaling pathways activated by PI3Kγ .
Biochemical Pathways
The primary pathway affected by CZC24832 is the PI3K/MTOR signaling pathway . By inhibiting PI3Kγ, CZC24832 prevents the activation of AKT, a key player in the PI3K/MTOR pathway. This leads to a decrease in cell proliferation and survival, impacting various cellular functions .
Pharmacokinetics
CZC24832 exhibits suitable pharmacokinetic properties, including low clearance (0.84 L per h per kg body weight) and high oral bioavailability (37%), which allows for further characterization of the inhibitor in rodent models of inflammation .
Result of Action
The inhibition of PI3Kγ by CZC24832 has been shown to have significant effects on cellular function. For instance, it has been found to strongly inhibit T-cell interleukin 17A (IL-17A) production by inhibiting the expression of retinoic acid receptor–related orphan receptor γt (RORγt), a transcription factor that drives TH17 differentiation . This suggests a potential role for CZC24832 in the treatment of inflammatory diseases.
Action Environment
The action of CZC24832 can be influenced by various environmental factors. For example, the compound’s solubility in DMSO can impact its bioavailability . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature and pH.
Eigenschaften
IUPAC Name |
5-(2-amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN6O2S/c1-15(2,3)21-25(23,24)11-4-9(6-18-7-11)10-5-12(16)13-19-14(17)20-22(13)8-10/h4-8,21H,1-3H3,(H2,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRZPHQBTHQXSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CN=CC(=C1)C2=CN3C(=NC(=N3)N)C(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655226 | |
Record name | 5-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1159824-67-5 | |
Record name | 5-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-(1,1-dimethylethyl)-3-pyridinesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159824-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CZC-24832 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159824675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CZC-24832 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96ER5DQD27 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: CZC24832 is a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). [] This enzyme plays a crucial role in various cellular processes, including cell growth, survival, and migration. By inhibiting PI3Kγ, CZC24832 disrupts these processes and has shown potential in preclinical models for conditions such as cancer and sepsis.
A: Studies suggest that endothelial dysfunction contributes significantly to sepsis-induced AKI. [] CZC24832 has demonstrated a protective effect on endothelial cells in preclinical sepsis models. [] Researchers observed that inhibiting PI3Kγ with CZC24832 led to the alleviation of renal endothelial injury, potentially through the PI3Kγ/Akt signaling pathway. [] This suggests that CZC24832 may hold promise as a therapeutic agent for sepsis-induced AKI by protecting endothelial cell function and promoting repair.
A: Given that PI3Kγ is implicated in various cellular processes, CZC24832 is being investigated for its potential in other areas as well. Research suggests that CZC24832 could be effective as an anticancer agent, particularly in Rhabdomyosarcoma (RMS), where it has shown promising antiproliferative effects. [, , ] Additionally, its role in T(H)17 cell differentiation makes it relevant for research on autoimmune diseases. []
A: CZC24832 is notable for its selectivity towards PI3Kγ. This is in contrast to some other PI3K inhibitors that target multiple isoforms, such as the dual p110α/p110δ inhibitor AZD8835. [, ] While multi-target inhibitors might offer broader effects, they can also lead to a wider range of off-target effects. The selective inhibition offered by CZC24832 could potentially lead to a more targeted therapeutic approach with a potentially improved safety profile.
A: RNA sequencing allows researchers to analyze the complete set of RNA transcripts in a cell or tissue. In the context of CZC24832 research, this technology helps uncover the broader molecular changes that occur upon PI3Kγ inhibition. [] By identifying differentially expressed genes and associated pathways, researchers gain a deeper understanding of the drug's mechanism of action, potential therapeutic benefits, and possible off-target effects.
A: While the current research highlights the potential of CZC24832, it is crucial to acknowledge its limitations. Most studies are preclinical, using in vitro cell cultures or animal models. [, , , , ] Further research, including well-designed clinical trials, is needed to determine its efficacy and safety in humans. Additionally, exploring potential long-term effects, resistance mechanisms, and optimal drug delivery strategies will be critical for translating CZC24832's therapeutic potential into clinical practice.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.